IRON BORIDE

Catalysis Ethanol Dehydrogenation Hydrogen Production

Secure the metastable Fe3B phase—critical for graded borided coatings, galvanizing bath components, high-saturation soft magnets (175 A·m²/kg), and CO-free hydrogen catalysis with near-100% acetaldehyde selectivity. Unlike generic FeB/Fe2B, Fe3B balances toughness and hardness, prevents zinc dissolution, and delivers Curie temperatures of 780 K when Mo-stabilized. Inquire for phase-verified, custom-synthesized powder or nanoalloy.

Molecular Formula C30H28N6O6S4
Molecular Weight 0
CAS No. 12006-86-9
Cat. No. B1173465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRON BORIDE
CAS12006-86-9
Molecular FormulaC30H28N6O6S4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Boride (CAS 12006-86-9, Fe3B): Essential Properties and Core Material Data for Scientific Procurement


Iron boride, with CAS number 12006-86-9 corresponding to the Fe3B phase (also referred to as iron semiboride or triiron boride), is a refractory transition metal boride. It is a metastable intermetallic compound within the iron-boron system, known for bridging properties between metallic and ceramic materials. Fe3B crystallizes in a tetragonal structure, possesses a density of 7.30 g/cc, and has a melting point of 1389°C [1].

Why Iron Boride (Fe3B) Cannot Be Directly Substituted by Other Iron Borides or Alternative Hard Phases


The iron-boron system comprises multiple stoichiometric phases (FeB, Fe2B, Fe3B, Fe23B6) with significantly divergent properties. Their performance is not interchangeable; for instance, FeB and Fe2B form the primary wear-resistant layers in borided steels but exhibit different hardness, brittleness, and residual stress profiles. Fe3B itself is often a metastable phase whose formation and stability depend critically on synthesis conditions and alloying, leading to distinct catalytic and magnetic behaviors not replicated by FeB or Fe2B [1]. Furthermore, substituting iron boride with other hard phases like chromium borides or carbides can drastically alter friction coefficients, corrosion resistance, and electrical conductivity, making direct generic substitution technically invalid [2].

Quantitative Differentiation Guide for Iron Boride (Fe3B): Head-to-Head Performance Data vs. Comparators


Superior Ethanol Dehydrogenation Efficiency of Fe3B Nanoalloys Compared to Standard Carbon-Based Catalysts

Amorphous Fe3B nanoalloys demonstrate a significantly higher conversion efficiency for ethanol dehydrogenation compared to conventional catalysts. The Fe3B nanoalloys achieve a conversion efficiency near 75%, which is substantially higher than that reported for common catalysts such as carbon molecular sieves and graphite nanofibers, while maintaining nearly 100% selectivity to acetaldehyde [1].

Catalysis Ethanol Dehydrogenation Hydrogen Production

Distinct Magnetic Moment of Fe3B Compared to FeB and Fe2B: Impact on Magnetic Material Design

First-principles density functional theory (DFT) calculations reveal a clear trend in the magnetic moments of iron boride phases. The ferromagnetic state magnetic moment increases with iron content: FeB has a magnetic moment of 1.12 μB, Fe2B has 1.83 μB, and Fe3B has the highest at 2.03 μB [1]. This demonstrates that Fe3B possesses a significantly larger magnetic moment per formula unit compared to its iron-leaner counterparts.

Magnetic Materials Spintronics DFT Calculations

Intermediate Hardness and Wear Performance of Fe3B-Containing Coatings vs. Fe2B and FeB Layers

In rapidly solidified Fe-Cr-Mo-B alloys, the wear behavior is directly correlated with the boride phases present. The alloy containing Fe3B precipitates exhibited an intermediate wear rate, performing better than the amorphous material (which had the highest wear rate) but not as well as the alloy with stable M2B and Mo-rich borides (which showed the best wear performance) [1]. Furthermore, while FeB and Fe2B layers on steels provide extreme hardness (up to 1900 HV and 1600 HV, respectively [2]), the inclusion or formation of Fe3B in coatings or surface layers contributes to a tailored hardness gradient and wear resistance, as seen in laser-modified layers where microhardness ranges from 1700 to 1100 HV depending on the Fe3B-containing microstructure [3].

Wear Resistance Surface Engineering Coatings

Enhanced Corrosion Resistance of Fe3B-Containing Coatings in Specific Aggressive Media

Studies on Fe-B eutectic alloys demonstrate excellent corrosion resistance in liquid zinc, with Fe3B identified as a primary corrosion product in the protective layer [1]. This indicates Fe3B's inherent stability in molten zinc environments. In comparison, standard carbon steels suffer rapid attack. Furthermore, the addition of boron to form Fe3B and (Fe,Cr)2B in HVOF coatings based on Superduplex stainless steel significantly improves abrasive wear resistance while preserving the alloy's high inherent corrosion resistance [2].

Corrosion Protection Coatings Molten Metal Resistance

Theoretical Hardness of Fe3B vs. FeB and Fe2B: Computational Insights for Alloy Design

DFT calculations using Mulliken population analysis and a semi-empirical hardness model provide comparative bond hardness values for FexB compounds. While experimental Vickers hardness values are not directly provided, the computational model shows distinct differences in bond strength and hardness trends. For instance, Fe2B and FeB2 are predicted to be nearly isotropic with Vickers hardness around 31.4 GPa for FeB2, while FeB, Fe2B, and Fe3B exhibit varying degrees of anisotropy [1][2]. This suggests that Fe3B's mechanical properties are directionally dependent, which must be considered in textured or oriented microstructures.

Computational Materials Science Hardness Prediction DFT

Iron Boride (Fe3B) Application Scenarios: Where Its Specific Properties Drive Superior Performance


Selective Catalysts for High-Purity Hydrogen Production

Amorphous Fe3B nanoalloys are deployed as heterogeneous catalysts for the dehydrogenation of ethanol to acetaldehyde. Their near-75% conversion efficiency and near-100% selectivity, combined with the production of CO-free hydrogen, make them ideal for fuel cell feedstocks and fine chemical synthesis where catalyst activity and product purity are paramount [1].

Tailored Wear-Resistant Coatings with Controlled Hardness Gradients

Fe3B is intentionally formed or retained in borided steel surface layers and thermal spray coatings to achieve a specific balance of hardness and toughness. By controlling the Fe3B content alongside FeB and Fe2B, engineers can design graded wear surfaces that mitigate the brittleness of pure FeB while maintaining high abrasion resistance, crucial for tooling, dies, and heavy machinery components [2][3].

Corrosion-Resistant Components for Molten Metal Handling

Fe-B alloys rich in Fe3B are utilized for parts exposed to molten zinc (e.g., galvanizing pots, sink rolls, bearings) due to Fe3B's exceptional corrosion resistance in liquid zinc. The formation of a stable, protective Fe3B-containing layer prevents rapid dissolution, significantly extending component service life compared to standard steels [4].

Soft Magnetic Materials for High-Magnetization Devices

Fe3B-based alloys and nanocomposites, particularly those stabilized with small additions of Mo, are engineered as soft magnetic materials. Their high saturation magnetization (e.g., 175 A·m²/kg for (Fe0.98Mo0.02)3B) and high Curie temperature (780 K) make them suitable for magnetic cores, inductors, and recording heads where high magnetic flux density and thermal stability are required [5].

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